Strontium dipicrate

描述

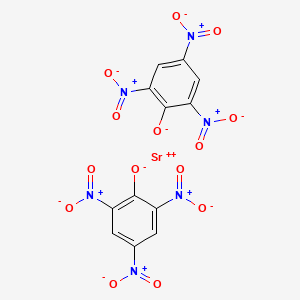

Strontium dipicrate is an inorganic compound with the formula Sr(C₆H₂N₃O₇)₂, where strontium (Sr²⁺) is coordinated with two picrate anions (C₆H₂N₃O₇⁻). The picrate anion is derived from picric acid (2,4,6-trinitrophenol), a highly acidic and explosive compound. This compound is synthesized by reacting strontium salts (e.g., SrCl₂ or Sr(NO₃)₂) with picric acid under controlled conditions, often in aqueous or acetone solutions .

属性

CAS 编号 |

34069-88-0 |

|---|---|

分子式 |

C12H4N6O14Sr |

分子量 |

543.81 g/mol |

IUPAC 名称 |

strontium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/2C6H3N3O7.Sr/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 |

InChI 键 |

JWDCIZFRVVHBJE-UHFFFAOYSA-L |

规范 SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Sr+2] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Strontium dipicrate can be synthesized through a reaction between strontium salts and picric acid. One common method involves dissolving strontium chloride in water and then adding an aqueous solution of picric acid. The reaction typically occurs at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up for industrial purposes. The key factors in industrial production would include ensuring the purity of the starting materials, controlling the reaction conditions, and optimizing the yield of the final product.

化学反应分析

Types of Reactions: Strontium dipicrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced strontium complexes.

Substitution: this compound can participate in substitution reactions where the picrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at controlled temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

Substitution Reactions: Various ligands, such as ethylenediamine or other chelating agents, can be used in substitution reactions. These reactions are usually conducted in organic solvents like ethanol or methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield strontium oxide or other oxidized strontium compounds, while reduction reactions may produce strontium complexes with lower oxidation states.

科学研究应用

Strontium dipicrate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other strontium compounds.

Biology: this compound is studied for its potential biological effects, including its interactions with biological molecules and its role in biochemical pathways.

Medicine: Research is ongoing to explore the potential medical applications of this compound, particularly in bone health and osteoporosis treatment.

Industry: The compound is used in the production of pigments, explosives, and other industrial materials due to its unique chemical properties.

作用机制

The mechanism of action of strontium dipicrate involves its interaction with various molecular targets and pathways. In biological systems, strontium ions can replace calcium ions in certain biochemical processes, affecting bone metabolism and other physiological functions. The picrate ions may also interact with proteins and enzymes, influencing their activity and stability.

相似化合物的比较

Key Properties:

- Molecular Weight : ~558.4 g/mol (calculated from constituent atomic masses).

- Structure : Likely forms crystalline structures stabilized by ionic interactions between Sr²⁺ and picrate anions. Similar dipicrate salts, such as ethane-1,2-diaminium dipicrate dihydrate, exhibit extensive hydrogen-bonding networks and π-π stacking, contributing to their stability .

Comparison with Similar Compounds

Strontium Dipicrate vs. Other Strontium Salts

The table below compares this compound with other strontium compounds in terms of molecular properties, solubility, and applications:

Key Observations :

- Solubility : this compound is expected to have low water solubility, similar to other picrate salts (e.g., histamine dipicrates ). This contrasts with highly soluble strontium nitrate, which is favored in pyrotechnics.

- Thermal Stability : Picrate salts are thermally unstable due to the explosive nature of the picrate anion. This compound likely decomposes at high temperatures, unlike stable oxides like SrCO₃ .

Comparison with Other Metal Dipicrates

Metal dipicrates share structural similarities but differ in cation-specific properties:

Key Differences :

- Cation Influence : Organic cations (e.g., ethane-1,2-diaminium) enhance hydrogen bonding, improving crystallinity, while Sr²⁺ relies on ionic interactions .

- Applications : Organic dipicrates are used in drug development (e.g., histamine derivatives ), whereas this compound may serve niche roles in materials science.

Research Findings and Challenges

- Synthesis : this compound synthesis likely follows methods for analogous dipicrates, such as reacting SrCl₂ with sodium picrate . However, handling picric acid requires precautions due to its explosiveness.

- Safety: The picrate anion’s instability limits industrial use. This compound is less practical than non-explosive salts like SrCO₃ or Sr(NO₃)₂ .

生物活性

Strontium dipicrate is a compound of increasing interest in biological and biomedical research due to its potential applications in various fields, including bone health and tissue engineering. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is a coordination compound formed from strontium ions and picric acid. The biological significance of strontium compounds, particularly in relation to bone health, has been well-documented. Strontium is known for its ability to mimic calcium, thus playing a crucial role in bone metabolism and health.

This compound exhibits several biological activities that can be attributed to the following mechanisms:

- Calcium Mimicry : Strontium ions can substitute for calcium in biological systems, which enhances calcium uptake in bones and promotes bone formation.

- Antioxidant Properties : Strontium has been shown to mitigate oxidative stress, providing protective effects against cellular damage.

- Anti-inflammatory Effects : The compound can suppress the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Bone Health

Strontium is recognized for its role in enhancing bone density and reducing fracture risk, particularly in osteoporotic patients. Studies have indicated that this compound can stimulate osteoblast activity and inhibit osteoclast formation, leading to improved bone remodeling.

| Study | Findings |

|---|---|

| Sips et al. (1995) | Demonstrated strontium's effectiveness as a marker for calcium absorption. |

| Zhu et al. (2016) | Highlighted strontium's antioxidant capabilities and its role in suppressing inflammatory cytokines. |

| PMC8062523 (2021) | Showed that strontium-doped bioactive glasses enhance bone regeneration and exhibit antibacterial properties. |

2. Antibacterial Activity

Recent research has explored the antibacterial properties of this compound, particularly in bioactive glass scaffolds used for bone tissue engineering. The incorporation of strontium ions has been shown to enhance the antibacterial efficacy against common pathogens such as E. coli and S. aureus.

- In Vitro Studies : Gelatin-bioactive glass scaffolds doped with strontium demonstrated complete inhibition of E. coli growth and partial inhibition of S. aureus growth.

- In Vivo Studies : Scaffolds with strontium exhibited superior bone regeneration capacity compared to those without strontium after 12 weeks in rabbit models.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Osteoporosis Treatment : Clinical trials have shown that strontium ranelate (a related compound) reduces the incidence of vertebral fractures in postmenopausal women with osteoporosis.

- Bone Regeneration : Research involving rabbit calvarial defects demonstrated that scaffolds containing strontium significantly improved early-stage bone formation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。